molecular formula C12H19BrN2O3 B2995250 Tert-butyl 3-bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate CAS No. 1250999-79-1

Tert-butyl 3-bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate

Cat. No. B2995250
CAS RN: 1250999-79-1
M. Wt: 319.199
InChI Key: BJRAZLORYIHJQS-UHFFFAOYSA-N
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Description

Tert-butyl 3-bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate is a chemical compound with the CAS Number: 1250999-79-1 . It has a molecular weight of 319.2 and its molecular formula is C12H19BrN2O3 . The compound is solid in physical form .


Molecular Structure Analysis

The Inchi Code of the compound is 1S/C12H19BrN2O3/c1-11(2,3)17-10(16)15-6-4-12(5-7-15)8-9(13)14-18-12/h8,14H,4-7H2,1-3H3 . This code provides a unique identifier for the molecular structure of the compound.

Scientific Research Applications

Spirolactams as Conformationally Restricted Pseudopeptides

Spirolactams, including derivatives related to "Tert-butyl 3-bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate", have been synthesized and analyzed for their potential as conformationally restricted pseudopeptides. These compounds serve as constrained surrogates for Pro-Leu and Gly-Leu dipeptides, important in peptide synthesis. Their conformational analyses through NMR experiments and molecular modeling show their potential as gamma-turn/distorted type II beta-turn mimetics, useful in developing peptide-based drugs (Fernandez et al., 2002).

Mirror Symmetry in Spirocyclic Compounds

Research on spirocyclic compounds similar to "Tert-butyl 3-bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate" has unveiled their unique mirror symmetry and conformational properties. For example, the crystal structure analysis of tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate has contributed to understanding the conformational preferences of these spirocyclic compounds, which is crucial for designing compounds with specific biological activities (Dong et al., 1999).

Supramolecular Arrangements in Cyclohexane-Spirohydantoin Derivatives

The synthesis and structural analysis of cyclohexane-spirohydantoin derivatives, including compounds structurally related to "Tert-butyl 3-bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate", have shown significant insights into their supramolecular arrangements. These studies highlight the impact of substituents on the cyclohexane ring in defining the crystal structure and supramolecular interactions, which are essential for the development of new materials and pharmaceuticals (Graus et al., 2010).

Synthesis and Reaction Pathways

Further research includes the development of efficient synthetic routes and understanding the reaction pathways involving spirocyclic compounds. These studies provide a foundation for the synthesis of novel compounds accessing chemical space complementary to traditional piperidine ring systems, which is valuable in drug discovery and development (Meyers et al., 2009).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, P501 . The compound is harmful and the safety information is represented by the GHS07 pictogram .

properties

IUPAC Name

tert-butyl 3-bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BrN2O3/c1-11(2,3)17-10(16)15-6-4-12(5-7-15)8-9(13)14-18-12/h4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJRAZLORYIHJQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=NO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate

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